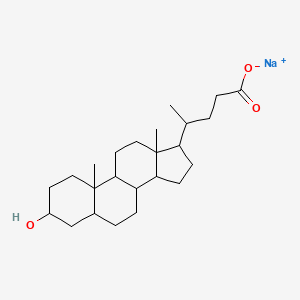
Sodiumlithocholate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodiumlithocholate can be synthesized from lithocholic acid through a neutralization reaction with sodium hydroxide. The reaction typically involves dissolving lithocholic acid in a suitable solvent, such as ethanol, and then adding an equimolar amount of sodium hydroxide. The mixture is stirred until the reaction is complete, and the solvent is evaporated to obtain the sodium salt .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where lithocholic acid and sodium hydroxide are mixed under controlled conditions. The product is then purified through crystallization or other separation techniques to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions: Sodiumlithocholate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more hydrophilic derivatives.
Reduction: Reduction reactions can modify its hydroxyl groups.
Substitution: Substitution reactions can introduce different functional groups to enhance its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound with altered hydrophilicity and biological activity .
Applications De Recherche Scientifique
Sodiumlithocholate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of sodiumlithocholate involves its interaction with cellular membranes and proteins. It enhances drug absorption by increasing membrane fluidity and forming micelles that solubilize hydrophobic drugs . This compound also interacts with nuclear receptors such as the vitamin D receptor and pregnane X receptor, influencing gene expression and metabolic pathways .
Comparaison Avec Des Composés Similaires
- Sodium deoxycholate
- Sodium cholate
- Sodium taurocholate
Comparison: Sodiumlithocholate is unique due to its specific hydroxylation pattern and its ability to form stable supramolecular structures. Compared to sodium deoxycholate and sodium cholate, this compound has a higher tendency to form micelles and enhance drug permeability . Its interaction with nuclear receptors also sets it apart from other bile salts .
Propriétés
Formule moléculaire |
C24H39NaO3 |
|---|---|
Poids moléculaire |
398.6 g/mol |
Nom IUPAC |
sodium;4-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate |
InChI |
InChI=1S/C24H40O3.Na/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3;/h15-21,25H,4-14H2,1-3H3,(H,26,27);/q;+1/p-1 |
Clé InChI |
AECTYFQKWPXOSR-UHFFFAOYSA-M |
SMILES canonique |
CC(CCC(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




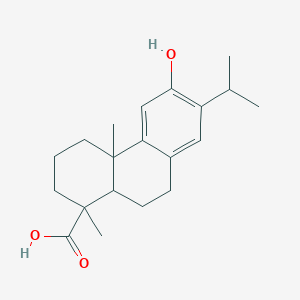
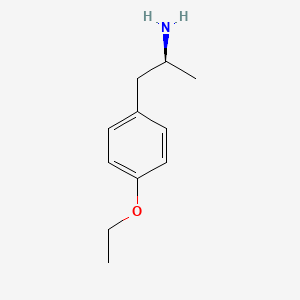
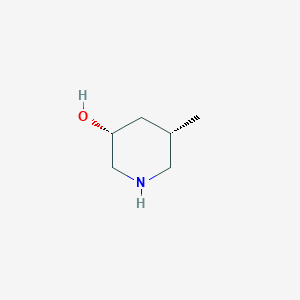
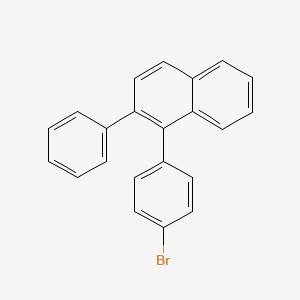
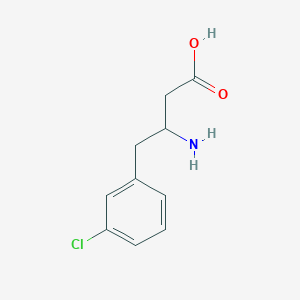
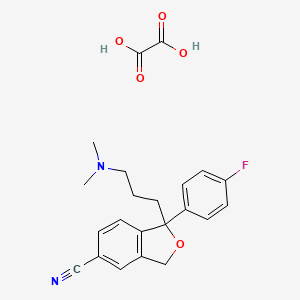
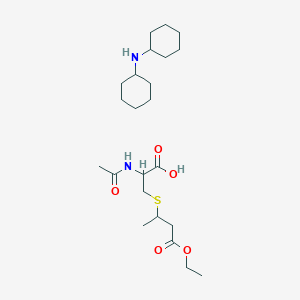
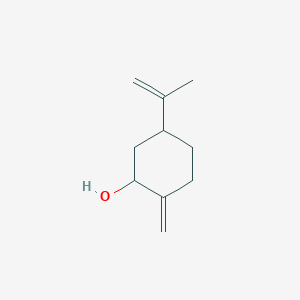
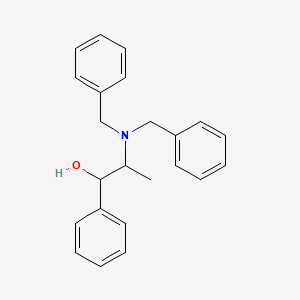
![1-Cyclohexyl-3-[(1-hydroxy-1-phenylpropan-2-yl)amino]propan-1-one](/img/structure/B15125315.png)
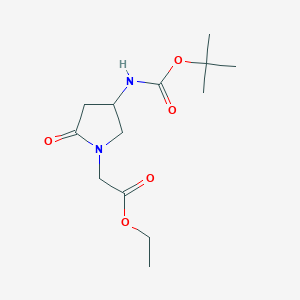
![2-[(1R,3R)-3-[[(2S,3S)-2-Azido-3-methyl-1-oxopentyl]amino]-1-hydroxy-4-methylpentyl]-4-thiazolecarboxylic Acid Methyl Ester](/img/structure/B15125337.png)
